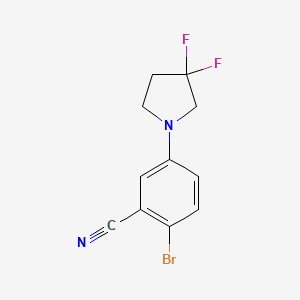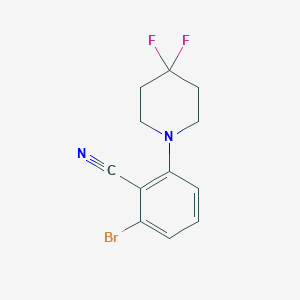![molecular formula C19H22N2O2 B1407590 [2-(1-Metil-1H-indol-3-il)-2-feniletil]amina acetato CAS No. 1417567-39-5](/img/structure/B1407590.png)
[2-(1-Metil-1H-indol-3-il)-2-feniletil]amina acetato
Descripción general
Descripción
Indole derivatives are a class of compounds that have a wide range of biological activities . They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions that “[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate” undergoes are not specified in the sources I found.Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol exhiben potentes propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4, con un derivado que demuestra un alto valor de índice de selectividad contra este último . Esto sugiere que “[2-(1-Metil-1H-indol-3-il)-2-feniletil]amina acetato” podría explorarse por sus potenciales efectos antivirales, posiblemente ofreciendo una nueva vía para el tratamiento de infecciones virales.
Actividad anticancerígena
Los derivados del indol son conocidos por sus actividades anticancerígenas. Pueden interferir con varios procesos celulares en las células cancerosas, como la regulación del ciclo celular y la apoptosis. La síntesis y evaluación bioactiva de derivados del indol ha llevado al descubrimiento de compuestos que inducen la apoptosis celular e inhiben la polimerización de la tubulina, lo que sugiere un posible papel para “this compound” en la terapia del cáncer .
Actividad antimicrobiana
Las propiedades antimicrobianas de los derivados del indol, incluida su acción contra bacterias y hongos, los hacen valiosos en el desarrollo de nuevos antibióticos. Algunos compuestos del indol han mostrado un buen potencial antimicrobiano, lo que podría ser indicativo de las capacidades de “this compound” en la lucha contra las infecciones microbianas .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which [2-(1-methyl-1h-indol-3-yl)-2-phenylethyl]amine acetate is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can affect various biological activities, suggesting that they may influence a range of biochemical pathways . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities , indicating that they may interact with the biochemical pathways related to these processes.
Result of Action
Given that indole derivatives can have a variety of biological activities , it is likely that the effects of this compound’s action would be dependent on its specific targets and mode of action.
Safety and Hazards
Direcciones Futuras
Indole derivatives continue to attract attention due to their wide range of biological activities and potential therapeutic applications . Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential as therapeutic agents .
Propiedades
IUPAC Name |
acetic acid;2-(1-methylindol-3-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H4O2/c1-19-12-16(14-9-5-6-10-17(14)19)15(11-18)13-7-3-2-4-8-13;1-2(3)4/h2-10,12,15H,11,18H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBRTWLHPKTASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C(CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)
![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)











